molecular formula C11H12O4 B1581926 3-Phenylglutaric acid CAS No. 4165-96-2

3-Phenylglutaric acid

Cat. No.: B1581926
CAS No.: 4165-96-2
M. Wt: 208.21 g/mol
InChI Key: RZOKZOYSUCSPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylglutaric acid, also known as 3-phenylpentanedioic acid, is an organic compound with the molecular formula C11H12O4. It is a colorless crystalline solid with a distinctive aromatic flavor. This compound is insoluble in water at normal temperature but soluble in organic solvents such as ethanol, ether, and chloride .

Mechanism of Action

Target of Action

The primary target of 3-Phenylglutaric acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators, specifically epoxyeicosatrienoic acids .

Mode of Action

This compound interacts with its target, the sEH enzyme, by inhibiting its activity . The amide group in the this compound derivatives forms effective hydrogen bonds with three amino acids of the sEH enzyme: Tyr383, Tyr466, and Asp335 . This interaction results in moderate to high inhibitory activities against the sEH enzyme .

Biochemical Pathways

The inhibition of the sEH enzyme by this compound affects the metabolism of epoxyeicosatrienoic acids . These acids are endogenous ligands derived from arachidonic acid by cytochrome (CYP) epoxygenases in endothelial cells . They play a significant role in regulating blood pressure and inflammation .

Pharmacokinetics

It is suggested that incorporating a carboxylic moiety into the structures of this compound derivatives by forming carboxylate salts could increase their solubility and improve their physicochemical properties .

Result of Action

The inhibition of the sEH enzyme by this compound leads to an increase in the levels of epoxyeicosatrienoic acids . This increase can have various physiological effects, such as vasodilatory actions in vascular conduit, renal afferent arterioles, and coronary vessels . It can also inhibit the production of oxygen radicals caused by hypoxia-reoxygenation .

Action Environment

The design and synthesis of new amide-based derivatives of this compound have been suggested to improve its solubility and physicochemical properties .

Biochemical Analysis

Biochemical Properties

It has been found to be useful in the synthesis of manganese catalysts for the stereoselective synthesis of cycloalkanes . This suggests that it may interact with certain enzymes and proteins involved in these reactions.

Molecular Mechanism

It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), and may protect against cisplatin-induced acute kidney injury and unilateral ureteral obstruction . This suggests that 3-Phenylglutaric acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that its derivative, 84-B10, has shown therapeutic effects with low toxicity, suggesting a good prospect for further development .

Dosage Effects in Animal Models

It is known that its derivative, 84-B10, has shown therapeutic effects in animal models of acute kidney injury and chronic kidney disease .

Metabolic Pathways

It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), suggesting that it may be involved in certain metabolic pathways .

Transport and Distribution

It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), suggesting that it may interact with certain transporters or binding proteins .

Subcellular Localization

It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), suggesting that it may be localized to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylglutaric acid can be synthesized through the oxidation of benzaldehyde. The specific preparation method includes the synthesis of benzaldehyde followed by its reaction with sodium hydroxide, leading to acidification and obtaining the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylglutaric acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the compound into more oxidized forms.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can replace the hydrogen atoms in the compound under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis .

Comparison with Similar Compounds

    Glutaric acid: A simpler dicarboxylic acid with similar structural features but lacking the phenyl group.

    3-Phenylpropionic acid: Another compound with a phenyl group but differing in the length and structure of the carbon chain.

Uniqueness: 3-Phenylglutaric acid is unique due to its specific structure, which combines a phenyl group with a dicarboxylic acid. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

3-phenylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKZOYSUCSPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194466
Record name 3-Phenylglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4165-96-2
Record name 3-Phenylglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4165-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylglutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylglutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Phenylglutaric acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSG2NF7Z5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylglutaric acid
Reactant of Route 2
3-Phenylglutaric acid
Reactant of Route 3
3-Phenylglutaric acid
Reactant of Route 4
3-Phenylglutaric acid
Reactant of Route 5
3-Phenylglutaric acid
Reactant of Route 6
3-Phenylglutaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.